3-Methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine

Lipophilicity XlogP Physicochemical profiling

Researchers synthesizing 5AMC for lysosomal acid lipase inhibition studies often face failure when using less chlorinated pyrazole analogs-reactivity and bioactivity cannot be matched by stoichiometric adjustment. This 3-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine (XlogP 3.8) provides the required scaffold. • Only direct precursor to 5AMC via established synthetic route. • 100-200× more lipophilic than unsubstituted phenyl analog. • Trifunctional scaffold (amine, methyl, trichlorophenyl) for parallel library synthesis. Supplied with CoA; global ambient shipping available.

Molecular Formula C10H8Cl3N3
Molecular Weight 276.5 g/mol
CAS No. 106259-87-4
Cat. No. B035228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine
CAS106259-87-4
Molecular FormulaC10H8Cl3N3
Molecular Weight276.5 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)N)C2=C(C=C(C=C2Cl)Cl)Cl
InChIInChI=1S/C10H8Cl3N3/c1-5-2-9(14)16(15-5)10-7(12)3-6(11)4-8(10)13/h2-4H,14H2,1H3
InChIKeyABLOGSPAFQBNMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine Overview


The compound 3-Methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine (CAS 106259-87-4) is a heterocyclic pyrazole derivative featuring a 2,4,6-trichlorophenyl substituent at the N1 position, a methyl group at C3, and a primary amine at C5. Its high chlorine content and specific substitution pattern result in a computed XlogP of 3.8 and a density of 1.57 g/cm³, distinguishing it from less halogenated pyrazole analogs [1]. It serves as a versatile scaffold in medicinal chemistry and agrochemical research, particularly as a key precursor to biologically active 4-carbonitrile derivatives .

Why Generic Pyrazole Analogs Cannot Substitute


Interchanging pyrazol-5-amine analogs without considering halogenation pattern leads to profound differences in physicochemical properties and reactivity. The 2,4,6-trichlorophenyl group confers a significantly higher lipophilicity (XlogP 3.8) compared to the unsubstituted phenyl analog (LogP ~1.5-1.7) or the monochloro derivative (LogP ~2.6) [1]. This translates to differences in membrane permeability, solubility, and chromatographic behavior that cannot be corrected by simple stoichiometric adjustment. Additionally, the unique electron-withdrawing and steric environment of the trichlorophenyl ring dictates the compound's reactivity in further functionalization, particularly in forming the 4-carbonitrile derivative (5AMC), a known lysosomal acid lipase inhibitor . Substituting a less chlorinated analog would fail to produce the same downstream derivatives or biological activity.

Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity: vs. Phenyl & 4-Chlorophenyl Analogs

The target compound exhibits an XlogP of 3.8 [1], which is markedly higher than the unsubstituted phenyl analog 3-methyl-1-phenyl-1H-pyrazol-5-amine (LogP 1.5-1.7) [2] and the 4-chlorophenyl analog 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine (LogP 2.25-2.6) [3]. This represents an increase of approximately 2.1-2.3 log units over the parent phenyl compound and 1.2-1.55 log units over the monochloro derivative.

Lipophilicity XlogP Physicochemical profiling

Density & Molecular Weight vs. 4-Chlorophenyl Analog

The target compound has a density of 1.57 g/cm³ and a molecular weight of 276.55 g/mol , compared to 1.32 g/cm³ and 207.66 g/mol for the 4-chlorophenyl analog . The increased density and molecular weight directly reflect the higher chlorine content (three chlorine atoms vs. one), which influences both physical handling and chromatographic behavior.

Density Molecular weight Halogen content

Precursor to Lysosomal Acid Lipase Inhibitor (5AMC)

The target compound is a direct precursor to 5-amino-3-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile (5AMC, CAS 362601-75-0), which has been studied in animals as an inhibitor of lysosomal acid lipase and as a starting material for pharmaceuticals such as 3,5-dimethylbenzpyrazolone . This synthetic pathway is enabled by the specific 2,4,6-trichlorophenyl substitution, which activates the C4 position of the pyrazole ring for nucleophilic attack. Less chlorinated analogs lack this specific directing and activating effect, making them unsuitable surrogates for this transformation.

Synthetic intermediate Lysosomal acid lipase inhibition 5AMC derivative

Recommended Procurement Scenarios


Lysosomal Acid Lipase Inhibitor Synthesis

This compound is the required starting material for the synthesis of 5AMC (5-amino-3-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile), a compound with demonstrated lysosomal acid lipase inhibitory activity . Research groups targeting lysosomal storage disorders should prioritize this trichlorophenyl derivative, as less chlorinated analogs cannot be converted into 5AMC via the established synthetic route .

High-Lipophilicity Pyrazole Scaffold Studies

With an XlogP of 3.8, this compound is approximately 100-200 times more lipophilic than the unsubstituted phenyl analog (LogP ~1.5-1.7) [1]. This makes it the preferred choice for studying structure-permeability relationships in membrane models, preparing lipophilic drug candidates, or developing agrochemical formulations where enhanced lipid solubility is critical [1].

Agrochemical Metabolite & Environmental Fate

The 2,4,6-trichlorophenyl moiety is a key structural feature in several herbicide metabolites. The compound's high density (1.57 g/cm³) and specific chlorine substitution pattern make it a relevant standard for analytical method development, including HPLC and mass spectrometry methods for monitoring halogenated heterocycles in environmental samples .

Halogenated Heterocyclic Library Building Block

The unique combination of a primary amine, a methyl group, and a fully halogenated phenyl ring provides a trifunctional scaffold for parallel synthesis of diverse compound libraries. The high chlorine content (three Cl atoms) offers multiple sites for further modification via nucleophilic aromatic substitution or cross-coupling, a capability not available with the mono-chloro or unsubstituted phenyl analogs .

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